2-Amino-4-(2,5-dimethylphenyl)-1-(3-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(2,5-dimethylphenyl)-1-(3-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,5-dimethylphenyl)-1-(3-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to halogenated or aminated quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anticancer properties. Their ability to interact with biological targets makes them promising candidates for drug development.
Medicine
In medicine, this compound’s potential therapeutic effects are explored. Its interactions with enzymes and receptors are studied to develop new treatments for diseases such as cancer, malaria, and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,5-dimethylphenyl)-1-(3-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets, inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylquinoline: Similar structure but lacks the dimethyl and fluorophenyl groups.
4-(2,5-Dimethylphenyl)-1-phenylquinoline: Similar but lacks the amino and fluorophenyl groups.
1-(3-Fluorophenyl)-4-phenylquinoline: Similar but lacks the amino and dimethylphenyl groups.
Uniqueness
The uniqueness of 2-Amino-4-(2,5-dimethylphenyl)-1-(3-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups. The presence of the amino, dimethylphenyl, and fluorophenyl groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H22FN3O |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethylphenyl)-1-(3-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22FN3O/c1-14-9-10-15(2)18(11-14)22-19(13-26)24(27)28(17-6-3-5-16(25)12-17)20-7-4-8-21(29)23(20)22/h3,5-6,9-12,22H,4,7-8,27H2,1-2H3 |
InChI Key |
KGDZOSIQYBKPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)F)N)C#N |
Origin of Product |
United States |
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